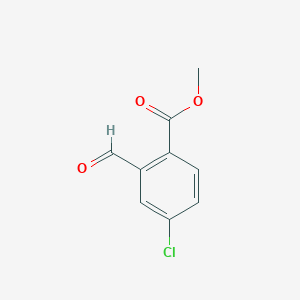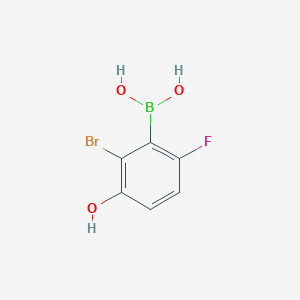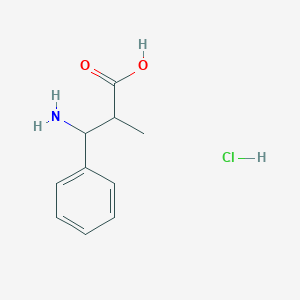
3-Amino-2-methyl-3-phenylpropansäure-Hydrochlorid
Übersicht
Beschreibung
“3-Amino-2-methyl-3-phenylpropanoic acid hydrochloride” is a chemical compound with the molecular weight of 215.68 . It is also known as 2-methyl-3-phenyl-beta-alanine hydrochloride . The compound is typically stored at room temperature and comes in the form of a powder .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, amidoalkylation of the lithium enolate of (4 S,5 R)-4-methyl-5-phenyl-3- (phenylacetyl)oxazolidin-2-one 5 by 1- (N -benzyloxycarbonylaminomethyl)benzotriazole 2c, followed by cleavage of the oxazolidinone chiral auxiliary and of the N -benzyloxycarbonyl group, gave ®- (+)-3-amino-2-phenylpropanoic acid 1 .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13NO2.ClH/c1-7(10(12)13)9(11)8-5-3-2-4-6-8;/h2-7,9H,11H2,1H3,(H,12,13);1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 215.68 .Wissenschaftliche Forschungsanwendungen
Hemmung der Aminopeptidase N/CD13
Diese Verbindung wurde auf ihr Potenzial als Inhibitor der Aminopeptidase N (APN/CD13) untersucht, die in Tumorzellen überexprimiert wird und eine entscheidende Rolle bei der Tumorinvasion, Metastasierung und Angiogenese spielt . Derivate von 3-Amino-2-methyl-3-phenylpropansäure haben eine vielversprechende inhibitorische Aktivität gegen APN gezeigt, was auf potenzielle Anwendungen in der Krebstherapie hindeutet.
Studien zur enzymatischen Aktivität
Die Derivate der Verbindung wurden in Studien zur enzymatischen Aktivität verwendet, insbesondere bei der Beurteilung ihrer inhibitorischen Wirkung auf APN aus Schweinenieren . Diese Studien sind entscheidend für das Verständnis des Wirkmechanismus der Verbindung und für die Entwicklung neuer Therapeutika.
Strukturbasiertes Drug Design
Derivate von 3-Amino-2-methyl-3-phenylpropansäure wurden aufgrund ihrer Fähigkeit, Zn^2+ im aktiven Zentrum von metalloabhängigen Enzymen zu chelatieren, in das strukturbasierte Drug Design integriert . Diese Eigenschaft ist bedeutsam für die Entwicklung von Medikamenten, die auf spezifische enzymatische Funktionen abzielen.
Entzündungshemmende und antinozizeptive Wirkungen
Es wurden Untersuchungen durchgeführt, um die entzündungshemmenden und antinozizeptiven Wirkungen von S(-)-2-Amino-2-methyl-3-phenylpropansäure-Derivaten mit bekannten entzündungshemmenden Medikamenten zu vergleichen . Dies deutet auf potenzielle Anwendungen bei der Entwicklung neuer Schmerzmittel und entzündungshemmender Medikamente hin.
Optische Auflösung und Stereochemie
Die Verbindung wurde in der Untersuchung der optischen Auflösung und Stereochemie verwendet, die Einblicke in die Synthese optisch aktiver Aminosäuren liefert . Das Verständnis der stereochemischen Eigenschaften von Aminosäuren ist für die pharmazeutische Industrie unerlässlich.
Chemische Synthese und Lagerung
3-Amino-2-methyl-3-phenylpropansäure-Hydrochlorid dient als Ausgangsmaterial in der chemischen Synthese, wobei seine Lagerungs- und Handhabungseigenschaften gut dokumentiert sind . Diese Informationen sind für Forscher und Chemiker, die mit dieser Verbindung im Labor arbeiten, von entscheidender Bedeutung.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-amino-2-methyl-3-phenylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7(10(12)13)9(11)8-5-3-2-4-6-8;/h2-7,9H,11H2,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZVTRMGOUQUGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



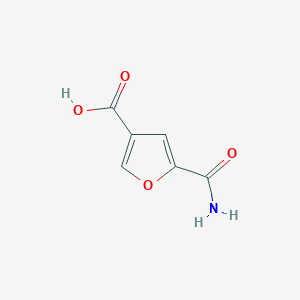
![[4-Iodo-3-(trifluoromethyl)phenyl]methanol](/img/structure/B1525899.png)
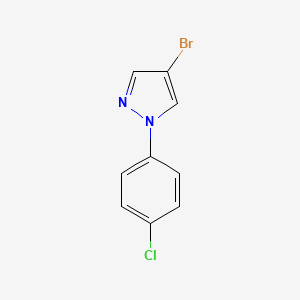
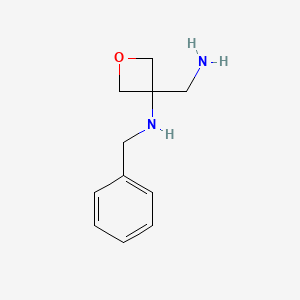
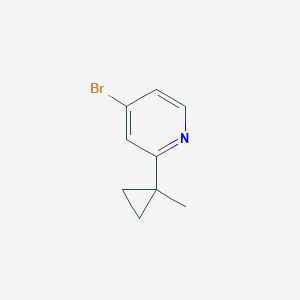

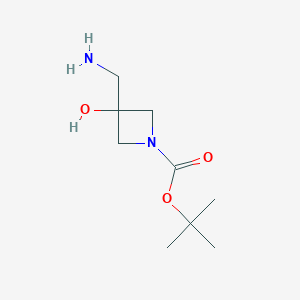

![3-Methylene-8-boc-8-azabicyclo[3.2.1]octane](/img/structure/B1525915.png)

